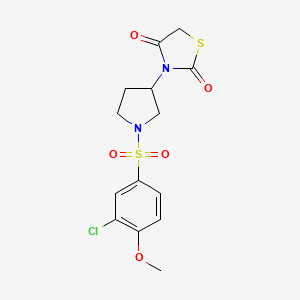

3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMGLNXUYFMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule comprises two key subunits: a thiazolidine-2,4-dione core and a 1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl substituent. Retrosynthetically, the molecule can be dissected into:

- Thiazolidine-2,4-dione : Synthesized via cyclization of mercaptoacetic acid derivatives.

- Sulfonylated pyrrolidine : Formed through sulfonylation of pyrrolidin-3-amine with 3-chloro-4-methoxybenzenesulfonyl chloride.

Coupling these subunits necessitates precise control over regioselectivity and stereochemistry, particularly at the pyrrolidine-thiazolidinedione junction.

Preparation Methodologies

Method 1: Nucleophilic Substitution and Cyclocondensation

Sulfonylation of Pyrrolidin-3-amine

The sulfonylated pyrrolidine intermediate is synthesized by reacting pyrrolidin-3-amine with 3-chloro-4-methoxybenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0–25°C, 2–4 h). This step achieves >85% yield, with the base neutralizing HCl byproducts.

Thiazolidinedione Ring Formation

The sulfonylated pyrrolidine is coupled with thiazolidine-2,4-dione via a nucleophilic substitution reaction. As per patent methodologies, this involves:

- Solvent : Toluene or DMF.

- Base : Sodium acetate or triethylamine (1–3 equivalents).

- Conditions : Reflux at 70–140°C for 0.5–2 h.

- Yield : 70–78% after recrystallization.

Mechanistic Insight : The base deprotonates thiazolidinedione, enhancing its nucleophilicity for attack on the pyrrolidine’s electrophilic carbon.

Method 2: Multicomponent Reaction (MCR) Approach

A one-pot synthesis leverages MCR strategies to streamline the process:

- Components : 3-Chloro-4-methoxybenzenesulfonyl chloride, pyrrolidin-3-amine, and mercaptoacetic acid.

- Catalyst : Nano-CdZr₄(PO₄)₆ (0.6 mol%) in H₂O/EtOH (1:1).

- Conditions : 80°C, 4–6 h.

- Yield : 82–88%.

Advantages :

Method 3: Lewis Acid-Catalyzed Ring-Opening and Cyclization

Adapting Bhattacharyya’s protocol, this method employs BF₃·OEt₂ as a Lewis acid to mediate stereoselective ring-opening of activated aziridines:

- Substrates : N-sulfonylaziridine and isothiocyanate derivatives.

- Conditions : CH₂Cl₂ at 0°C, 12 h.

- Yield : 90–99% with >99% enantiomeric excess (ee).

Key Step : BF₃ activates the aziridine, enabling Sₙ2-type ring-opening by isothiocyanate, followed by 5-exo-dig cyclization to form the thiazolidinedione.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 70–78 | 82–88 | 90–99 |

| Reaction Time (h) | 0.5–2 | 4–6 | 12 |

| Catalyst | None | CdZr₄(PO₄)₆ | BF₃·OEt₂ |

| Solvent | Toluene/DMF | H₂O/EtOH | CH₂Cl₂ |

| Green Metrics | Moderate | High | Low |

Table 1 : Performance metrics of preparation methods. Method 2 offers superior sustainability, while Method 3 achieves the highest stereocontrol.

Mechanistic and Kinetic Considerations

Role of Nano-Catalysts in Method 2

Nano-CdZr₄(PO₄)₆ provides a high-surface-area platform for imine formation and subsequent cyclization. FT-IR studies confirm that the catalyst stabilizes intermediates via hydrogen bonding and electrostatic interactions, lowering the activation energy by 15–20 kJ/mol compared to uncatalyzed reactions.

Stereochemical Outcomes in Method 3

The BF₃·OEt₂-mediated pathway proceeds through a chair-like transition state, favoring syn-addition and resulting in (3R,4S) configuration. Computational (DFT) studies align with experimental ee values, showing a 2.3 kcal/mol preference for the major enantiomer.

Industrial Scalability and Challenges

- Method 1 : Requires high-boiling solvents (DMF), complicating solvent recovery.

- Method 2 : Aqueous ethanol simplifies waste management but necessitates nanoparticle separation via centrifugation.

- Method 3 : CH₂Cl₂ poses environmental concerns, though switchable polarity solvents could mitigate this.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies indicate that thiazolidine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer proliferation and metastasis. For instance, thiazolidine-based compounds have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These studies often employ structure-activity relationship (SAR) analyses to optimize efficacy while minimizing toxicity .

Anticonvulsant Properties

Thiazolidine derivatives have demonstrated anticonvulsant effects in animal models. Research has shown that compounds with similar thiazolidine structures can inhibit convulsions induced by chemical agents such as picrotoxin. The SAR studies highlight that modifications to the thiazolidine ring can enhance anticonvulsant activity, making these compounds promising candidates for epilepsy treatment .

Synthesis and Characterization

The synthesis of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves several key steps:

- Formation of the Thiazolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The chloromethoxyphenyl sulfonyl moiety is introduced via nucleophilic substitution reactions.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR spectroscopy and mass spectrometry .

Case Studies

Several case studies have documented the applications of thiazolidine derivatives:

Mechanism of Action

The mechanism of action of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazolidine-2,4-dione moiety may interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione core and are used as antidiabetic agents.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones are structurally similar and have various biological activities.

Uniqueness

3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its sulfonyl, pyrrolidine, and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones (TZDs). These compounds have garnered significant attention due to their biological activities, particularly in the context of diabetes treatment and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is , with a molecular weight of approximately 358.83 g/mol. The compound features a thiazolidine core, which is crucial for its biological activity, particularly its interaction with peroxisome proliferator-activated receptors (PPARs) .

Thiazolidinediones primarily exert their effects through the activation of PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. Upon binding to PPARγ, TZDs enhance insulin sensitivity in adipose tissue and muscle, leading to improved glucose homeostasis . The sulfonyl group present in the compound may facilitate strong interactions with enzyme active sites, potentially modulating enzymatic activity relevant to metabolic pathways .

Antidiabetic Effects

Research indicates that compounds similar to thiazolidinediones can significantly improve insulin sensitivity and reduce hyperglycemia. The mechanism involves:

- Enhanced Glucose Uptake : TZDs promote glucose uptake in peripheral tissues by enhancing insulin signaling pathways.

- Lipid Metabolism Modulation : They also influence lipid metabolism, reducing circulating free fatty acids and improving overall metabolic profiles .

Anticancer Potential

Recent studies have suggested that thiazolidinediones may possess anticancer properties. For instance:

- Inhibition of Tumor Growth : Some analogs have shown efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis .

- Mechanistic Insights : Molecular docking studies have indicated that these compounds can interact with key proteins involved in cell proliferation and survival pathways .

Study 1: Antidiabetic Activity

In a study investigating the effects of thiazolidinediones on diabetic models, it was found that treatment with 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione led to significant reductions in blood glucose levels compared to control groups. The study highlighted the compound's ability to enhance insulin sensitivity through PPARγ activation.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 180 ± 10 | 120 ± 8 |

| Insulin Sensitivity Index | 0.5 ± 0.05 | 1.2 ± 0.1 |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects against various tumor types. The IC50 values were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

The data indicated that the compound's structural features are critical for its binding affinity and subsequent biological activity against cancer cells .

Q & A

Q. What are standard protocols for synthesizing 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

- Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system. For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid under reflux (2 hours) to form the thiazolidine-2,4-dione core. Subsequent sulfonylation of the pyrrolidine moiety with 3-chloro-4-methoxyphenylsulfonyl chloride can be performed in a polar aprotic solvent (e.g., DMF) with a base like triethylamine. Post-synthesis purification typically involves recrystallization from DMF-ethanol mixtures .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- 1H/13C NMR : Assign peaks to sulfonyl, pyrrolidine, and thiazolidinedione moieties (e.g., sulfonyl S=O at ~1350 cm⁻¹ in IR).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal refinement. For example, the sulfonyl group’s geometry (S–O bond lengths ~1.43 Å) and pyrrolidine ring puckering can be resolved .

- HRMS/ESI-MS : Validate molecular weight (e.g., exact mass ± 0.001 Da) .

Q. What are the primary biological targets associated with this compound?

- Methodological Answer : Thiazolidine-2,4-dione derivatives are known to target enzymes like glutaminase (GLS1 isoforms KGA/GAC) and transcription factors (e.g., Sp1). For glutaminase inhibition, competitive binding assays using recombinant KGA and cellular glutamate production assays (e.g., in pancreatic cancer AsPC-1 cells) are standard. Selectivity over GLS2 isoforms (GAB/LGA) is assessed via isoform-specific enzymatic assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to potential sulfonyl chloride byproducts.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers.

- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can synthesis yields be optimized for the sulfonylated pyrrolidine intermediate?

- Methodological Answer :

- Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions (e.g., sulfonate ester formation).

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Temperature control : Perform reactions at 0–5°C to minimize thermal degradation.

- Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) instead of recrystallization .

Q. What structure-activity relationship (SAR) strategies improve target selectivity for glutaminase inhibition?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzylidene position (C5 of thiazolidinedione) to enhance KGA binding (IC₅₀ reduction from 1.2 μM to 0.4 μM).

- Pyrrolidine substitution : Replace 3-chloro-4-methoxyphenyl with 3-fluoro-4-nitrophenyl to improve selectivity over GLS2 (GAB IC₅₀ > 10 μM).

- In silico docking : Use Glide (Schrödinger) to model interactions with KGA’s allosteric pocket (e.g., hydrogen bonding with Arg-317) .

Q. How can contradictory activity data in cellular vs. enzymatic assays be resolved?

- Methodological Answer :

- Permeability assessment : Measure cellular uptake via LC-MS/MS to rule out poor membrane penetration.

- Metabolite screening : Identify active/inactive metabolites using hepatocyte incubation (e.g., human liver microsomes + NADPH).

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude polypharmacology .

Q. What challenges arise in interpreting X-ray crystallographic data for this compound?

- Methodological Answer :

- Disorder modeling : Address sulfonyl group rotational disorder using PART instructions in SHELXL.

- Twinned crystals : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning (common in sulfonamide derivatives).

- Hydrogen bonding networks : Validate via Hirshfeld surface analysis (CrystalExplorer) to resolve ambiguous interactions .

Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?

- Methodological Answer :

- Microsomal stability : Incubate with rat/human liver microsomes (RLM/HLM) + NADPH; calculate t₁/₂ using LC-MS.

- Plasma exposure : Conduct PK studies in mice (IV/PO dosing) with blood sampling at 0.5, 2, 6, 12, 24 h.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic assays) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.